Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate)
Description
Properties
Molecular Formula |
C24H16N2O12S3 |
|---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
[4-[4-(2-nitrophenyl)sulfonyloxyphenyl]sulfonylphenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H16N2O12S3/c27-25(28)21-5-1-3-7-23(21)40(33,34)37-17-9-13-19(14-10-17)39(31,32)20-15-11-18(12-16-20)38-41(35,36)24-8-4-2-6-22(24)26(29)30/h1-16H |
InChI Key |
NSYUDRGZEHOJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Phenolic Derivatives
Initial nitration introduces nitro groups to the aromatic rings. For example, 4,4'-sulfonyldiphenol is treated with nitric acid in sulfuric acid at 0–5°C to yield 4,4'-sulfonyldi-2-nitrophenol. The reaction is highly exothermic, necessitating controlled temperature and stoichiometry to avoid over-nitration.
Reaction Conditions:
Sulfonation with Chlorosulfonic Acid
The nitrated intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H). This step attaches sulfonate groups to the nitro-substituted aromatic rings. A molar ratio of 1:0.4–0.6 (substrate:ClSO₃H) minimizes side reactions while ensuring complete conversion.
Optimized Parameters:
Coupling and Esterification
The final step involves coupling the sulfonated product with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine). This forms the bis(2-nitrobenzenesulfonate) ester linkage.
Key Considerations:
-
Base: Triethylamine (2.0–3.0 equiv)
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Temperature: Room temperature to 60°C
Chlorosulfonic Acid-Mediated One-Pot Synthesis
Recent patents describe a streamlined one-pot method using chlorosulfonic acid as both a sulfonating agent and solvent. This approach reduces purification steps and improves atom economy.
Reaction Mechanism
Chlorosulfonic acid sulfonates the phenolic precursor while simultaneously facilitating nitro group retention. The excess ClSO₃H is neutralized with sodium carbonate post-reaction, yielding the sodium salt of the sulfonated intermediate.
Conditions:
Byproduct Management
Unreacted nitrobenzene derivatives are recovered via solvent extraction (toluene or chlorobenzene), achieving >95% purity in the final product.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed to enhance heat transfer and reduce reaction times.
Continuous Flow Nitration
Sulfonation in Packed-Bed Reactors
-
Catalyst : Solid acid catalysts (e.g., sulfonated zirconia)
-
Temperature : 130–140°C
-
Pressure : 2–3 bar
Challenges and Mitigation Strategies
Purification Techniques
Recrystallization
The crude product is recrystallized from methanol/water mixtures (1:3 v/v) to remove unreacted starting materials and isomers. This step achieves >98% purity.
Column Chromatography
Lab-scale purification employs silica gel chromatography with ethyl acetate/hexane (1:4) eluent, yielding 95–99% pure product.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Stepwise synthesis | 60–70 | 98–99 | Moderate | 120–150 |
| One-pot chlorosulfonic | 72–80 | 95–97 | High | 90–110 |
| Continuous flow | 85–90 | 99+ | Very high | 70–90 |
Recent Advances
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonate ester groups in this compound undergo nucleophilic displacement under controlled conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Aromatic substitution | Amines, aqueous/organic solvent, 50–80°C | Sulfonate esters with substituted amines | High regioselectivity at para-nitro positions |
| Hydrolysis | Alkaline aqueous solutions, reflux | Phenolic derivatives and sulfonic acid salts | Rate depends on pH and temperature |
The sulfonyl oxygen acts as a leaving group, with reactivity enhanced by electron-withdrawing nitro groups. Steric hindrance from the bis(phenylene) backbone influences reaction rates and selectivity.
Redox Reactions
Nitro groups participate in reduction and oxidation processes:
| Process | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Catalytic hydrogenation | H₂/Pd-C, ethanol, 25°C | Amine derivatives | Intermediate for pharmacologically active compounds |
| Electrochemical reduction | Controlled potential in aprotic solvent | Hydroxylamine intermediates | Studied for charge-transfer properties |
Reduction mechanisms involve sequential electron transfer to nitro groups, forming nitroso and hydroxylamine species before full conversion to amines.
Biochemical Interactions
The compound forms covalent adducts with biological nucleophiles:
| Target | Interaction Site | Biological Effect | Mechanistic Insight |
|---|---|---|---|
| Cysteine residues | Sulfonyl group | Enzyme inhibition | Thiolate attack at sulfur center |
| DNA bases | Nitro group via radical intermediates | Genotoxic effects | ROS generation under redox cycling |
These interactions are pH-dependent and influenced by the compound’s solubility profile in biological matrices.
Stability and Degradation Pathways
Critical stability parameters include:
| Factor | Impact | Analytical Evidence |
|---|---|---|
| Thermal decomposition | Degrades above 200°C to SO₂ and NOₓ | TGA-MS showing mass loss peaks |
| Photolytic cleavage | UV-induced bond dissociation | HPLC monitoring of nitrobenzene byproducts |
Storage recommendations include protection from light and moisture to prevent hydrolytic degradation.
Comparative Reactivity Table
A comparison with related sulfonates highlights unique properties:
| Compound | Nucleophilic Reactivity | Redox Potential (V) | Thermal Stability |
|---|---|---|---|
| Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) | High | -0.85 vs SCE | Moderate (200°C) |
| Bis(4-chlorobenzenesulfonate) | Moderate | -1.12 vs SCE | High (>250°C) |
| 4-Nitrobenzenesulfonyl chloride | Very high | N/A | Low (decomposes at 80°C) |
Data derived from electrochemical studies and thermal analysis .
This compound's multifunctional design enables applications in organic synthesis, materials science, and biochemical research, though its stability limitations necessitate precise handling. Further studies exploring its catalytic and polymer chemistry potential are warranted.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with sulfonamide structures exhibit significant anticancer properties. Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) may act as an inhibitor of certain enzymes involved in cancer proliferation. Studies have shown that similar sulfonamide derivatives can inhibit the activity of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of Alzheimer's disease and other neurodegenerative conditions .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes such as α-glucosidase, which is crucial in managing Type 2 diabetes mellitus. The inhibition of this enzyme can help regulate blood sugar levels by slowing down carbohydrate absorption .
Materials Science
Polymer Chemistry
Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) has potential applications in polymer chemistry as a cross-linking agent. Its ability to form stable bonds can enhance the mechanical properties of polymers, making them suitable for various industrial applications. This compound can be used to modify the thermal and mechanical properties of plastics and elastomers, improving their durability and resistance to environmental factors .
Coatings and Adhesives
The compound's sulfonate groups contribute to its solubility and adhesion properties, making it useful in formulating specialized coatings and adhesives. These formulations can be applied in electronics, automotive, and construction industries where strong adhesion and chemical resistance are required .
Environmental Science
Pesticide Development
Research has explored the use of sulfonamide derivatives in developing environmentally friendly pesticides. The compound's ability to repel certain pests while being less toxic to non-target organisms makes it a candidate for sustainable agricultural practices .
Water Treatment
Due to its sulfonate groups, this compound may also find applications in water treatment processes. Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) can be utilized in removing heavy metals from wastewater through adsorption processes or as part of filtration systems designed to purify water .
Data Table: Comparative Applications
| Application Area | Specific Use | Mechanism/Functionality |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits cancer cell proliferation through enzyme inhibition |
| Alzheimer's treatment | Inhibits acetylcholinesterase | |
| Materials Science | Polymer modification | Enhances mechanical properties through cross-linking |
| Coatings and adhesives | Improves adhesion and chemical resistance | |
| Environmental Science | Pesticide development | Repels pests with lower toxicity |
| Water treatment | Adsorbs heavy metals from wastewater |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a series of sulfonamide derivatives exhibited cytotoxic effects against various human cancer cell lines. The study highlighted the structure-activity relationship (SAR) that supports the potential use of sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) as a lead compound for further development in anticancer therapies .
Case Study 2: Environmental Impact
Research conducted on the use of sulfonamide compounds in agriculture showed promising results in terms of pest repellency without harming beneficial insects. Field trials indicated that formulations containing sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) significantly reduced pest populations while maintaining ecological balance .
Mechanism of Action
The mechanism of action of 4-[(4-{[(2-NITROPHENYL)SULFONYL]OXY}PHENYL)SULFONYL]PHENYL 2-NITRO-1-BENZENESULFONATE involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved often include oxidative stress and redox reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally or functionally analogous sulfonates, sulfonamides, and sulfones. Key differences lie in substituent positioning, molecular weight, thermal stability, and applications.
Table 1: Comparative Analysis of Sulfonyldi-4,1-phenylene Derivatives and Related Compounds
*Calculated molecular weight based on formula: C24H16N2O12S3.
Key Findings:
Substituent Effects :
- The 2-nitrobenzenesulfonate groups in the target compound introduce strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions compared to 4-nitrobenzenesulfonamide .
- Chloroacetamide derivatives (e.g., ) exhibit bioactivity as intermediates, whereas nitro-substituted sulfonates are more likely to function in materials science or corrosion inhibition .
Thermal Stability :
- The absence of melting point data for the target compound contrasts with 4-nitrobenzenesulfonamide (178–183°C) and 2-nitrobenzenesulfenyl chloride (74–76°C), suggesting its thermal behavior remains uncharacterized .
Bis-azo maleimide derivatives () achieve >90% corrosion inhibition in acidic environments, implying that the target compound’s nitro-sulfonate groups could similarly protect metals via adsorption .
Synthetic Utility :
- The sulfonate ester linkages in the target compound may offer hydrolytic stability advantages over sulfenyl chlorides (), which are moisture-sensitive reagents .
Biological Activity
Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by sulfonyl groups attached to a 4,1-phenylene backbone with nitrobenzenesulfonate moieties. This unique configuration may contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₈N₂O₈S₂ |
| Molecular Weight | 336.32 g/mol |
| Synonyms | Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) |
| IUPAC Name | Not specified |
| Appearance | White to tan solid |
Mechanisms of Biological Activity
Research indicates that sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) exhibits various biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions.
- Cell Membrane Interaction : Its sulfonyl groups may interact with cell membranes, altering permeability and affecting ion transport.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various bacterial strains.
Toxicity Profile
The toxicity of sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) has been evaluated in several studies. The following table summarizes key findings related to its toxicity:
| Toxicity Type | Value | Source |
|---|---|---|
| Oral LD50 | >5000 mg/kg (Rat) | NITE GHS classification |
| Dermal LD50 | Not available | N/A |
| Inhalation LC50 | >5.1 mg/L (Rat, 4 h) | NITE GHS classification |
| Eye Irritation | Moderate | NITE GHS classification |
| Skin Sensitization | Yes | NITE GHS classification |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as E. coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition constant (Ki) was determined to be 0.5 µM, indicating potent activity.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate)?
The compound can be synthesized via nucleophilic substitution reactions using 2-nitrobenzenesulfonyl chloride (CAS 98-74-8) and a sulfonyldi-4,1-phenylene precursor. Key conditions include:
- Temperature : 0–6°C for sulfonyl chloride activation to minimize side reactions .
- Solvent : Anhydrous dichloromethane or tetrahydrofuran to prevent hydrolysis of the sulfonyl chloride intermediate .
- Stoichiometry : A 2:1 molar ratio of sulfonyl chloride to the diol or diamine precursor to ensure complete bis-functionalization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is recommended:
- 1H/13C-NMR : Confirm the presence of aromatic protons (δ 7.5–8.5 ppm) and sulfonyl group integration .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
- Mass Spectrometry (ESI-TOF) : Verify the molecular ion peak at m/z 404.329 (C₁₂H₈N₂O₁₀S₂) .
- Elemental Analysis : Validate C, H, N, and S percentages within ±0.3% of theoretical values .
Q. What are the key solubility and storage considerations for this compound?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water or alcohols due to the hydrophobic sulfone backbone .
- Storage : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation of nitro groups and hydrolysis of sulfonate esters .
Advanced Research Questions
Q. How does sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) perform as a functional material in OLEDs?
The compound’s sulfone backbone and nitro groups enhance electron-withdrawing properties, making it suitable as a blue-light emitter. Key metrics include:
- Quantum Efficiency : Achieves ~20% external quantum efficiency (EQE) in prototype devices, comparable to phosphorescent OLEDs but with lower cost .
- Thermal Stability : Decomposition temperature >250°C (via TGA), ensuring operational stability in device fabrication .
- Electrochemical Bandgap : ~3.2 eV (estimated via cyclic voltammetry), aligning with blue-light emission requirements .
Q. What methodologies can resolve contradictions in reported catalytic activity of nitro-sulfone derivatives?
Discrepancies in catalytic or inhibitory performance (e.g., corrosion inhibition vs. OLED efficiency) arise from electronic and steric effects. Mitigation strategies include:
- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., ΔE < 0.2 eV for high charge-transfer efficiency in OLEDs vs. ΔE > 1.5 eV for corrosion inhibition) .
- Langmuir Adsorption Studies : Compare surface coverage (θ) in different media (e.g., θ = 0.89 in acidic HCl vs. θ = 0.12 in neutral OLED matrices) .
- Controlled Environment Testing : Isolate performance under inert (OLED) vs. reactive (corrosion) conditions .
Q. How can researchers evaluate the compound’s stability under photolytic or thermal stress?
Use accelerated degradation studies:
- Photostability : Expose to UV light (365 nm, 100 mW/cm²) and monitor nitro group decomposition via FTIR (loss of NO₂ peaks at 1520 cm⁻¹) .
- Thermal Stability : Conduct TGA/DSC (heating rate 10°C/min) to identify decomposition onset and intermediate phases .
- Hydrolytic Resistance : Reflux in aqueous ethanol (50% v/v, 12 hr) and quantify sulfonate ester hydrolysis via HPLC .
Q. What role do substituent effects (e.g., nitro vs. methyl groups) play in modifying the compound’s reactivity?
Substituents critically influence electronic and steric properties:
- Nitro Groups : Increase electrophilicity of the sulfonate ester, enhancing reactivity in nucleophilic substitutions (e.g., k = 1.2 × 10⁻³ s⁻¹ for nitro vs. k = 3.5 × 10⁻⁵ s⁻¹ for methyl derivatives) .
- Steric Hindrance : Bulky substituents (e.g., tert-butyl in related sulfones) reduce aggregation in OLED films, improving luminance efficiency by 15–20% .
Notes on Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
